2-Chloro-6-fluoro-4-(trifluoromethoxy)-1H-1,3-benzimidazole
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Overview
Description
2-Chloro-6-fluoro-4-(trifluoromethoxy)-1H-1,3-benzimidazole is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzimidazole core substituted with chloro, fluoro, and trifluoromethoxy groups, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoro-4-(trifluoromethoxy)-1H-1,3-benzimidazole typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of a suitable benzimidazole precursor.
Halogenation: The precursor undergoes halogenation to introduce the chloro and fluoro substituents.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluoro-4-(trifluoromethoxy)-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can form new carbon-carbon or carbon-heteroatom bonds through coupling reactions.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) and bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
2-Chloro-6-fluoro-4-(trifluoromethoxy)-1H-1,3-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoro-4-(trifluoromethoxy)-1H-1,3-benzimidazole involves its interaction with specific molecular targets. The chloro, fluoro, and trifluoromethoxy groups contribute to its binding affinity and reactivity with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-fluoro-4-methoxy-1H-1,3-benzimidazole
- 2-Chloro-6-fluoro-4-(trifluoromethyl)-1H-1,3-benzimidazole
- 2-Chloro-6-fluoro-4-(difluoromethoxy)-1H-1,3-benzimidazole
Uniqueness
Compared to similar compounds, 2-Chloro-6-fluoro-4-(trifluoromethoxy)-1H-1,3-benzimidazole stands out due to the presence of the trifluoromethoxy group
Properties
Molecular Formula |
C8H3ClF4N2O |
---|---|
Molecular Weight |
254.57 g/mol |
IUPAC Name |
2-chloro-6-fluoro-4-(trifluoromethoxy)-1H-benzimidazole |
InChI |
InChI=1S/C8H3ClF4N2O/c9-7-14-4-1-3(10)2-5(6(4)15-7)16-8(11,12)13/h1-2H,(H,14,15) |
InChI Key |
BDNPTKYJRHOESK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=N2)Cl)OC(F)(F)F)F |
Origin of Product |
United States |
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